The synthesis of RIP1 kinase inhibitor 6 involves several key steps. The compound is derived from a series of chemical scaffolds identified through high-throughput screening. The synthesis typically includes:
Technical details regarding the synthesis may include specific reagents used, reaction conditions (temperature, solvent), and yields achieved at each step.
The molecular structure of RIP1 kinase inhibitor 6 can be analyzed using X-ray crystallography. The compound binds within the hydrophobic pocket of the RIP1 kinase domain, adopting a conformation that stabilizes the DLG-out inactive state. Key structural features include:
Data from crystallographic studies reveal bond lengths, angles, and torsional conformations that contribute to the inhibitor's efficacy.
RIP1 kinase inhibitor 6 participates in several key chemical reactions during its interaction with RIP1. The primary reaction involves:
Technical details include kinetic parameters such as inhibition constants (Ki) and dissociation rates (Kd) derived from enzyme assays.
The mechanism of action for RIP1 kinase inhibitor 6 involves:
Data supporting these mechanisms include pharmacokinetic profiles and biomarker analyses from clinical trials.
RIP1 kinase inhibitor 6 exhibits several notable physical and chemical properties:
Relevant analyses may include solubility tests, stability studies under various pH conditions, and assessments of lipophilicity.
RIP1 kinase inhibitor 6 has significant scientific applications:
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1/RIP1) is a master regulator of cellular fate, functioning as a critical signaling node in inflammation, cell survival, and programmed cell death. Structurally, RIP1 comprises three domains: (i) an N-terminal kinase domain (KD) that catalyzes autophosphorylation and recruits RIP3; (ii) an intermediate domain (ID) housing the RIP homotypic interaction motif (RHIM) for interactions with RIP3, TRIF, or ZBP1; and (iii) a C-terminal death domain (DD) that facilitates binding to death receptors (e.g., TNFR1, Fas) and adaptors like TRADD or FADD [4] [6] [8].
RIP1’s function is context-dependent:
Table 1: Functional Domains of RIP1
Domain | Structure | Function | Binding Partners |
---|---|---|---|
Kinase Domain (KD) | N-terminal; catalytic triad (K45-E63-D156) | Autophosphorylation; kinase activity for necroptosis induction | TRAF2, Necrostatin-1 |
Intermediate Domain (ID) | Central; contains RHIM motif | NF-κB activation; RHIM-dependent necrosome assembly | RIP3, TRIF, ZBP1 |
Death Domain (DD) | C-terminal; death domain fold | Homotypic binding to death receptors and adaptors | TNFR1, Fas, TRADD, FADD |
Dysregulated RIP1 signaling is implicated in pathologies driven by aberrant inflammation or cell death:
Clinical trials validate RIP1 targeting:
Table 2: RIP1 Inhibitors in Development
Compound | Developer | Binding Mode | Clinical Stage | Key Indications |
---|---|---|---|---|
GSK2982772 | GlaxoSmithKline | Type III (allosteric) | Phase II (9 trials) | Psoriasis, RA, UC |
GSK3145095 | GlaxoSmithKline | ATP-competitive | Phase I | Pancreatic cancer |
Compound 22 | Takeda | Type II | Preclinical | Multiple sclerosis (EAE) |
Compound 62 | Undisclosed | Type II (allosteric-ATP) | Preclinical | Inflammatory diseases |
RIP1 inhibitors offer mechanistic advantages over broad anti-inflammatory agents:
Table 3: Structural Classification of RIP1 Inhibitors
Type | Binding Site | Representative Compound | PDB ID | Resolution |
---|---|---|---|---|
Type I (ATP-competitive) | ATP adenylate ring region | EJY (2-benzyl-5-nitro-1H-benzimidazole) | 6C3E | 2.60 Å |
Type II (ATP-competitive) | DLG-out conformation | GSK3145095 | 6RLN | 2.87 Å |
Type III (Allosteric) | Hydrophobic pocket near ATP site | Necrostatin-1 | N/A | N/A |
Type II Hybrid | Allosteric + ATP sites | Compound 62 | Undisclosed | N/A |
Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7